molecular formula C23H28N6O2 B11187789 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine

Cat. No.: B11187789
M. Wt: 420.5 g/mol
InChI Key: JBOODUOTCLLCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring, a quinazoline moiety, and a dimethoxyphenyl group. The combination of these structural elements imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate amines with cyanuric chloride under controlled conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, typically using a dimethoxyphenyl ethylamine derivative.

    Formation of the Quinazoline Moiety: The quinazoline ring is formed by cyclization reactions involving suitable precursors such as anthranilic acid derivatives.

    Final Coupling: The final step involves coupling the triazine and quinazoline intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the triazine or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine

Uniqueness

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine is unique due to its specific combination of structural elements, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H28N6O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,8-dimethylquinazolin-2-amine

InChI

InChI=1S/C23H28N6O2/c1-15-6-5-7-18-16(2)26-23(27-21(15)18)28-22-24-13-29(14-25-22)11-10-17-8-9-19(30-3)20(12-17)31-4/h5-9,12H,10-11,13-14H2,1-4H3,(H2,24,25,26,27,28)

InChI Key

JBOODUOTCLLCOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.